BenchChemオンラインストアへようこそ!

Levoglucosenone

Asymmetric synthesis Chiral auxiliaries Diels-Alder

Levoglucosenone (LGO; CAS 37112-31-5), also known as (1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one, is a bicyclic, chiral α,β-unsaturated ketone-diether obtained primarily via acid-catalyzed pyrolysis of cellulosic biomass. It is a pale yellow liquid with a molecular weight of 126.11 g/mol, a boiling point of 231 °C at 760 mmHg, and a density of 1.304 g/cm³ at 20 °C.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 37112-31-5
Cat. No. B1675106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevoglucosenone
CAS37112-31-5
Synonyms1,6-anhydro-3,4-dideoxy-beta-D-glycero-hex-3-enopyran-2-ulose
1,6-anhydro-3,4-dideoxyhex-3-enopyran-2-ulose
levoglucosenone
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESC1C2C=CC(=O)C(O1)O2
InChIInChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2/t4-,6+/m0/s1
InChIKeyHITOXZPZGPXYHY-UJURSFKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levoglucosenone (CAS 37112-31-5) as a Biomass-Derived Chiral Platform: Procurement-Relevant Identity and Characteristics


Levoglucosenone (LGO; CAS 37112-31-5), also known as (1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one, is a bicyclic, chiral α,β-unsaturated ketone-diether obtained primarily via acid-catalyzed pyrolysis of cellulosic biomass [1]. It is a pale yellow liquid with a molecular weight of 126.11 g/mol, a boiling point of 231 °C at 760 mmHg, and a density of 1.304 g/cm³ at 20 °C [2]. LGO is now produced sustainably from waste lignocellulosic feedstocks in multi-tonne quantities at purities reaching 99+%, establishing it as a commercially viable, bio-renewable chiral synthon for chemical and pharmaceutical synthesis [3].

Why Levoglucosenone Cannot Be Substituted with General Anhydrosugars or Simple Enones: Structural and Functional Differentiation


Generic substitution with common anhydrosugars (e.g., levoglucosan) or simple chiral enones fails because levoglucosenone uniquely combines a rigid 1,6-anhydro-bridged bicyclic framework with an embedded α,β-unsaturated ketone and two well-defined chiral centers. This structure confers exceptional stereoelectronic control in cycloaddition and conjugate addition reactions, which is absent in more flexible analogs [1]. Furthermore, LGO's production from waste biomass at industrial scale (tonne quantities, 99+% purity) provides a level of supply chain reliability and cost-effectiveness that its pseudoenantiomer iso-levoglucosenone—which is less accessible, relatively unstable, and decomposes even at −25 °C over months—cannot match [2]. The evidence below quantifies these critical differentiators across stereoselectivity, stability, biological potency, and supply economics, directly addressing the core question of why LGO is the rational scientific and procurement choice over its closest analogs.

Levoglucosenone Quantified Differentiation Evidence: Head-to-Head Data for Scientific and Procurement Decisions


Levoglucosenone-Derived Auxiliaries Achieve 72–99% ee in Asymmetric Diels–Alder Reactions, Surpassing General Carbohydrate Auxiliary Performance

Chiral alcohols prepared from levoglucosenone were tested as auxiliaries in asymmetric Diels–Alder reactions between acrylates and various dienes. The resulting carboxylic acid derivatives were obtained with enantiomeric excesses ranging from 72% to 99% [1]. In contrast, many carbohydrate-derived auxiliaries reported in the literature exhibit inferior stereoselectivity, with performance often described as 'not always good' [1]. This data represents a direct head-to-head comparison within the carbohydrate auxiliary class, demonstrating that LGO-derived systems provide reliably high stereocontrol that is not guaranteed with alternative carbohydrate templates.

Asymmetric synthesis Chiral auxiliaries Diels-Alder

LGO-Derived α-Pyridinylated Derivative 11 Exhibits Sub-Micromolar IC50 (0.6 μM) Against Bacillus subtilis, Markedly More Potent Than Iso-LGO Counterpart

In a direct head-to-head biological evaluation, LGO-derived α-pyridinylated derivative 11 showed an IC50 value of 0.6 μM against Bacillus subtilis (ATCC6633). The corresponding iso-LGO-derived counterpart 24 displayed an IC50 of 10.4 μM against the same strain [1]. This represents a >17-fold difference in potency, clearly establishing that the stereochemical configuration of the LGO scaffold confers a distinct advantage in antimicrobial activity over the pseudoenantiomeric iso-LGO platform.

Antimicrobial screening Gram-positive bacteria Scaffold derivatization

Levoglucosenone Demonstrates Superior Long-Term Storage Stability Compared to Iso-Levoglucosenone, Which Decomposes Within Months at −25 °C

Isolevoglucosenone, the pseudoenantiomer of LGO, is explicitly noted to be 'considerably less accessible than levoglucosenone and relatively unstable, decomposing over several months while in storage at −25 °C' [1]. In contrast, levoglucosenone is reported to be stable under recommended storage conditions (2–8 °C or −20 °C under inert atmosphere), with some sources indicating stability ≥ 2 years . This direct comparative stability data provides a quantifiable procurement advantage: LGO can be purchased, inventoried, and used reliably over extended periods, whereas iso-levoglucosenone presents significant supply chain and experimental reproducibility risks.

Stability Storage Handling

Levoglucosenone Is Produced at Industrial Tonne Scale with 99+% Purity, While Iso-Levoglucosenone Requires Multi-Step Synthesis with Low Overall Yield

Levoglucosenone is now produced from waste lignocellulosic biomass in tonne quantities at purities exceeding 99% [1]. The Circa Group's Furacell process enables production of ~1000 kg per month, with a new plant in France designed for 1,000 tonnes per annum capacity [2]. In stark contrast, the synthesis of isolevoglucosenone from levoglucosenone requires a five-step sequence with an overall yield of only ~25% [3]. This direct comparison of production scalability and synthetic efficiency demonstrates that LGO is not merely a laboratory curiosity but a genuinely industrial-scale renewable platform chemical, whereas iso-LGO remains a high-cost, low-availability specialty item suitable only for small-scale research.

Supply chain Production scale Purity

LGO Derivatives Achieve Cytotoxicity Comparable to Cisplatin Against Hepatocarcinoma Cell Lines in a Single Synthetic Step

Levoglucosenone was used as a template to synthesize a panel of derivatives in a single synthetic step via Michael addition. One derivative exhibited cytotoxicity against human hepatocarcinoma cell lines with an IC50 value within the range of cisplatin, a standard-of-care chemotherapeutic agent [1]. While this study did not include a direct comparator molecule, it establishes a class-level benchmark: LGO enables rapid, one-step access to bioactive entities with clinically relevant potency. This contrasts with more complex, multi-step derivatization typically required for other anhydrosugar scaffolds, which often lack the α,β-unsaturated ketone handle for facile conjugate addition.

Anticancer Cytotoxicity Hepatocarcinoma

Levoglucosenone Degrades at 1.8% per Day in Aqueous Acetonitrile at 5 °C, Establishing Critical Handling Parameters for Reproducible Research

Quantitative UHPLC-UV stability studies reveal that levoglucosenone in water/acetonitrile solution degrades at a rate of 1.8% per day when stored at 5 °C [1]. In 100% acetonitrile, LGO is significantly more stable, with >80% of the starting concentration remaining after 90 days [1]. The primary degradation product has been confirmed as furfural [2]. This data provides a direct, quantifiable basis for establishing storage and handling protocols. While no explicit comparator is provided, this level of detailed stability characterization is uncommon for many specialty chiral synthons and represents a critical piece of information for ensuring experimental reproducibility and minimizing waste due to unanticipated degradation.

Stability Degradation kinetics Analytical method development

High-Impact Application Scenarios for Levoglucosenone Supported by Quantitative Differentiation Evidence


Asymmetric Synthesis of Enantiopure Pharmaceutical Intermediates Requiring High Stereocontrol

Based on the demonstrated ability of LGO-derived chiral auxiliaries to deliver 72–99% enantiomeric excess in Diels–Alder reactions [5], this compound is ideally suited for programs requiring reliable access to enantiopure building blocks. The rigid bicyclic framework ensures predictable facial selectivity, reducing the need for extensive catalyst screening. Procurement of LGO for this application is justified by its high and reproducible stereoselectivity, which directly translates to higher yields of desired enantiomers and lower purification costs compared to less selective carbohydrate-based alternatives.

Medicinal Chemistry Scaffold Derivatization for Gram-Positive Antimicrobial Lead Discovery

The sub-micromolar IC50 (0.6 μM) achieved by LGO-derived α-pyridinylated derivative 11 against B. subtilis, contrasted with the >17-fold lower potency of the iso-LGO analog [5], establishes LGO as the preferred scaffold for antimicrobial drug discovery. Researchers targeting Gram-positive pathogens can rationally select LGO over iso-LGO, expecting significantly higher hit rates and more potent leads. This evidence-based differentiation directly informs procurement for hit-to-lead campaigns and SAR studies.

Large-Scale Production of Bio-Based Solvent Cyrene™ and Derived Polyesters

Levoglucosenone's industrial-scale production (tonne quantities, 99+% purity) from waste biomass [5] makes it the only economically viable feedstock for the synthesis of Cyrene™ (dihydrolevoglucosenone), a renewable dipolar aprotic solvent. The planned 1,000 tonnes per annum production capacity [4] ensures a reliable supply chain for process development and commercialization. This application scenario leverages LGO's unique combination of chiral scaffold and large-volume availability, which is unmatched by any other anhydrosugar derivative.

Rapid One-Step Synthesis of Cytotoxic Agents for Anticancer Screening

The ability to generate derivatives with cytotoxicity comparable to cisplatin in a single synthetic step [5] positions LGO as an efficient template for generating focused libraries of potential anticancer agents. The α,β-unsaturated ketone moiety enables facile Michael addition of diverse nucleophiles, enabling rapid SAR exploration. This application scenario capitalizes on LGO's synthetic accessibility and inherent reactivity to accelerate medicinal chemistry timelines and reduce synthesis costs.

Quote Request

Request a Quote for Levoglucosenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.